

structure-activity relationship of chloro-cathinone isomers

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Compound Focus: Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

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Structural Classes of Chloro-Cathinones

The table below outlines the primary structural groups of chloro-cathinones investigated in the seminal 2025 study, highlighting the core modifications that define their SAR [1] [2].

Group Abbreviation	Group Name	Core Structural Modifications	Example Isomers (Positional)
CMC	Chloro-N-methylcathinones	N-methyl amino group	2-CMC, 3-CMC, 4-CMC [2]
CEC	Chloro-N-ethylcathinones	N-ethyl amino group	2-CEC, 3-CEC, 4-CEC [2]
CBC	Chloro-N-butylcathinones	N-butyl amino group	3-CBC, 4-CBC [2]
CI-PPP	Chloro-pyrrolidinylcathinones	Pyrrolidinyl amino group	2-CI-PPP, 3-CI-PPP, 4-CI-PPP [2]
CDC	Chloro-N,N-dimethylcathinones	N,N-dimethyl amino group	2-CDC, 3-CDC, 4-CDC [2]

Comparative Biological Activity Data

The following tables summarize key quantitative findings from the study, demonstrating how structural changes influence biological activity [1] [2].

Table 1: Cytotoxicity (Neurotoxicity) in SH-SY5Y Cells

Cathinone	LC50 (mM)	Relative Cytotoxicity
4-CBC	0.6	Highest (Most Cytotoxic)
2-CDC	~1.2	High
4-CDC	~1.3	High
Mephedrone (4-MMC)	>2.5	Lower (Reference Compound)
<i>General Range</i>	<i>0.6 - 2.5</i>	<i>Concentration-dependent</i>

Table 2: Acetylcholinesterase (AChE) Inhibition

Cathinone	IC50 (mM)	Relative Inhibition Potency
Most Potent Isomers	~0.1	Highest
Least Potent Isomers	~2.0	Lowest
<i>General Range</i>	<i>0.1 - 2.0</i>	<i>All tested cathinones were inhibitors</i>

Detailed Experimental Protocols

To assist in evaluating the data's reliability and potential replication, here are the core methodologies from the study [1] [2]:

- **Cell-based Cytotoxicity Assay:** Differentiated human neuroblastoma SH-SY5Y cells were used as a dopaminergic neuronal model. Cells were exposed to cathinones (0.05-5 mM) for 24 hours. Viability

was assessed using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell health. LC50 values were calculated from dose-response curves [1] [2].

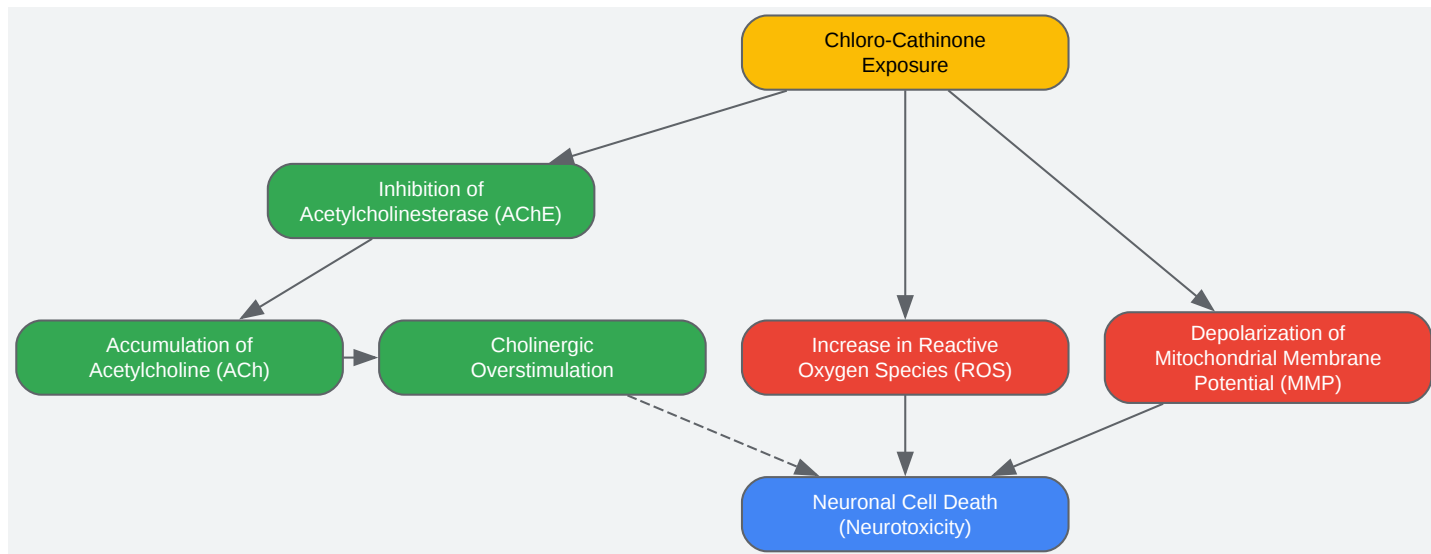
- **Acetylcholinesterase (AChE) Inhibition Assay:** The study used a standard spectrophotometric method to measure AChE activity. Cathinones were tested for their ability to inhibit the enzyme, and IC50 values (concentration that inhibits 50% of enzyme activity) were determined. This was the first report of AChE inhibition by cathinones [1] [2].
- **Mechanistic Studies:** To elucidate toxicity pathways, the study measured two key biomarkers:
 - **Reactive Oxygen Species (ROS) Levels:** The most cytotoxic cathinones were found to increase ROS, indicating the induction of oxidative stress.
 - **Mitochondrial Membrane Potential (MMP):** The most cytotoxic cathinones also caused depolarization of the MMP, a key marker of mitochondrial dysfunction and an early step in apoptosis [1] [2].
- **Molecular Docking:** Computational docking simulations were performed to understand the interaction between the most potent cathinone inhibitors and the AChE enzyme. Analysis revealed that these cathinones bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) within the enzyme's active gorge [1] [2].

Key Structure-Activity Relationship Insights

Analysis of the experimental data reveals several critical SAR trends:

- **Impact of N-alkyl Chain Length:** Cytotoxicity is significantly influenced by the group attached to the nitrogen atom. For example, **4-CBC** (N-butyl) was the most cytotoxic compound tested, suggesting that larger, more hydrophobic N-alkyl chains can increase neurotoxic potential [1] [2].
- **Effect of Chlorine Position:** The position of the chlorine atom on the aromatic ring (**ortho**, **meta**, **para**) systematically affected biological activity for several compound groups, altering both cytotoxicity and AChE inhibition potency [1] [2].
- **Novel Mechanism - AChE Inhibition:** This study was the first to demonstrate that cathinones can inhibit AChE. This represents a previously unknown mechanism of action for these compounds, which may explain cholinergic-like side effects (e.g., confusion, dizziness) reported in some cases of intoxication and expands the SAR beyond the well-known monoamine transporters (DAT, SERT, NET) [1] [2].
- **Mechanism of Neurotoxicity:** The cytotoxicity of chloro-cathinones is linked to **mitochondrial dysfunction** (depolarization of MMP) and **oxidative stress** (increased ROS levels) [1] [2].

The diagram below integrates these mechanisms into a proposed neurotoxicity pathway.



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> Proposed combined neurotoxicity pathways of chloro-cathinones, based on 2025 research [1] [2].

Research Implications Summary

- **Forensic & Clinical Relevance:** The provided analytical data (NMR, GC-MS) and newly identified AChE inhibition mechanism are critical for identifying these substances and treating intoxications [1] [2] [3].
- **Public Health Concern:** The high cytotoxicity and novel mechanism of some isomers, particularly **4-CBC**, highlight significant potential health risks [1].
- **Predictive Power:** Understanding these SARs allows for better prediction of the toxicity and biological activity of new, emerging cathinone isomers before they become widespread [1] [4].

This integrated guide, based on the latest primary research, provides a solid foundation for researchers and professionals to assess the risks and mechanisms of chloro-cathinone isomers.

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